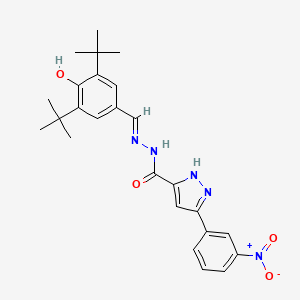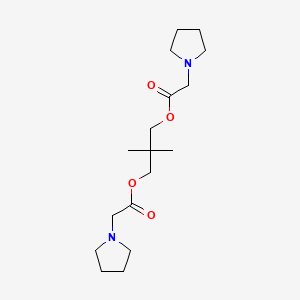![molecular formula C23H20F3N3OS2 B11642119 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642119.png)
2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Chinolin-Kern, eine Thienyl-Gruppe und eine Trifluormethylphenyl-Gruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Kondensation geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Beispielsweise kann die Reaktion die Verwendung eines Thienyl-Derivats, einer Ethylsulfanyl-Gruppe und eines Chinolin-Vorläufers beinhalten, gefolgt von Cyclisierung und Modifikationen der funktionellen Gruppen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um den Ertrag und die Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thienyl- und Ethylsulfanyl-Gruppen können unter geeigneten Bedingungen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um den Chinolin-Kern oder andere funktionelle Gruppen zu modifizieren.
Substitution: Elektrophile und nukleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf sein Potenzial als pharmazeutisches Mittel untersucht, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in spezifische Bindungsstellen zu passen, wodurch biologische Pfade möglicherweise gehemmt oder aktiviert werden. Die Trifluormethylgruppe kann die Bindungsaffinität und -spezifität erhöhen, während der Chinolin-Kern mit aromatischen Resten in Proteinen interagieren kann.
Wirkmechanismus
The mechanism of action of 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group can enhance binding affinity and specificity, while the quinoline core can interact with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Amino-1-(2,6-Dichlor-4-trifluormethyl-phenyl)-4-ethylsulfanyl-1H-pyrazol-3-carbonitril
- 2,2-Bis(ethylsulfanyl)-N-({[3-(Trifluormethyl)phenyl]carbamothioyl}amino)acetamid
Einzigartigkeit
2-Amino-4-[2-(Ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(Trifluormethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolincarbonitril ist aufgrund seiner Kombination aus funktionellen Gruppen und strukturellen Merkmalen einzigartig.
Eigenschaften
Molekularformel |
C23H20F3N3OS2 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20F3N3OS2/c1-2-31-22-15(9-10-32-22)19-16(12-27)21(28)29(17-7-4-8-18(30)20(17)19)14-6-3-5-13(11-14)23(24,25)26/h3,5-6,9-11,19H,2,4,7-8,28H2,1H3 |
InChI-Schlüssel |
JRYUPWGTDWIXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC(=C4)C(F)(F)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)

![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide](/img/structure/B11642063.png)


![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![(2-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11642082.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642087.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642098.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642101.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)
